molecular formula C14H18Mg B8117744 Bis(ethylcyclopentadienyl)magnesium

Bis(ethylcyclopentadienyl)magnesium

Cat. No.: B8117744
M. Wt: 210.60 g/mol
InChI Key: JFDAACUVRQBXJO-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)₂, C₁₄H₁₈Mg) is an organomagnesium compound where magnesium is coordinated by two ethyl-substituted cyclopentadienyl (Cp) ligands. Key properties include:

  • Molecular weight: 210.6 g/mol .
  • Physical state: Colorless to pale yellow liquid at room temperature .
  • Reactivity: Highly sensitive to air and moisture, requiring inert storage conditions .
  • Applications: Widely used in atomic layer deposition (ALD) for Mg-containing films, such as MgO and MgF₂, in optical coatings, lithium-ion battery components, and solar cell materials .

Its ethyl substituents enhance volatility compared to unsubstituted Cp analogs, enabling efficient vapor-phase deposition .

Properties

InChI

InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDAACUVRQBXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114460-02-5
Record name Bis(ethylcyclopentadienyl)magnesium
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Preparation Methods

Reaction of Diethylmagnesium with Cyclopentadiene

The most widely documented method involves reacting diethylmagnesium (Et₂Mg) with cyclopentadiene (C₅H₆) in an inert hydrocarbon solvent such as n-heptane or toluene. The reaction proceeds via ligand exchange, where ethyl groups on magnesium are replaced by cyclopentadienyl anions:

Et2Mg+2 C5H6Mg(C5H5)2+2 C2H6\text{Et}2\text{Mg} + 2\ \text{C}5\text{H}6 \rightarrow \text{Mg}(\text{C}5\text{H}5)2 + 2\ \text{C}2\text{H}6 \uparrow

In practice, ethylcyclopentadiene (EtC₅H₅) is often substituted for C₅H₆ to directly form the ethyl-substituted product. Patent JP5348202B2 specifies using a 2.05–2.18 molar excess of cyclopentadiene relative to dialkylmagnesium to maximize yield while minimizing residual reactants. This protocol achieves 65–70% isolated yield after purification.

Alternative Precursors: Dialkylmagnesium Variants

While diethylmagnesium is standard, patents describe using mixed alkylmagnesium compounds like n-butylethylmagnesium (n-BuEtMg) to reduce impurity carryover. For example, reacting n-BuEtMg with cyclopentadiene in n-heptane at 40°C yields bis(cyclopentadienyl)magnesium, which is subsequently ethyl-functionalized. This approach reduces manganese and silicon impurities to <0.1 ppm.

Purification and Stabilization Techniques

Sublimation Under Reduced Pressure

Post-synthesis purification typically involves sublimation at 87.5°C and 0.5 kPa. This step removes unreacted cyclopentadiene and hydrocarbon solvents, yielding white crystalline (EtCp)₂Mg with 99.999% magnesium purity. Patent JP5747613B2 highlights that sublimation eliminates volatile by-products like alkanes, which are challenging to separate via distillation.

Amine Additives for Stability

Tri-n-dodecylamine (0.9 mol per mole of product) is added during sublimation to stabilize (EtCp)₂Mg against thermal decomposition. This amine forms a coordination complex with magnesium, preventing agglomeration and oxidation. The additive reduces aluminum contamination to <0.01 ppm, critical for semiconductor applications.

Industrial-Scale Optimization

Solvent and Temperature Control

Industrial protocols use n-heptane due to its low polarity and ease of removal. Reactions are conducted at ≤40°C to prevent cyclopentadiene dimerization, which lowers reactivity. Cooling systems maintain temperature during exothermic ligand exchange, ensuring consistent reaction rates.

Yield and Purity Data

ParameterLaboratory ScaleIndustrial Scale
Reactant Ratio 2.15:12.10:1
Reaction Time 8.75 hours6–8 hours
Isolated Yield 65%70–75%
Mg Purity 99.999%99.99%
Mn Impurity 0.07 ppm<0.1 ppm

Comparative Analysis of Synthesis Methods

Direct vs. Indirect Ethylation

Direct synthesis using Et₂Mg and EtC₅H₅ achieves higher purity (99.999% Mg) but requires stringent moisture control. Indirect methods involving post-synthesis ethylation of Mg(C₅H₅)₂ are less common due to side reactions but offer cost advantages in non-electronic applications .

Scientific Research Applications

Thin Film Deposition Techniques

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

  • CVD Applications : (EtCp)₂Mg is utilized in CVD processes to create magnesium-containing films. These films are crucial for developing materials used in solar cells, electronics, and catalysts. The ability to control the thickness and composition of the films allows researchers to tailor properties for specific applications .
  • ALD Applications : The compound has been effectively employed in ALD processes to deposit magnesium oxide (MgO) thin films. These films are essential for various electronic applications, including dielectric layers and protective coatings. The ALD process using (EtCp)₂Mg ensures uniform coverage on complex substrates .

Energy Applications

Solar Cell Development

Research indicates that (EtCp)₂Mg can be instrumental in developing new materials for solar cells. By depositing thin films of magnesium compounds, scientists aim to enhance the efficiency of solar energy conversion. The exploration of these materials could lead to significant advancements in photovoltaic technology .

Polymerization and Material Synthesis

This compound is also recognized for its role in polymerization processes. The ethylcyclopentadienyl ligands contribute to the stability and reactivity of the compound, making it suitable for synthesizing high-performance polymers. This application is particularly relevant in the development of advanced materials with tailored properties for various industrial uses .

Potential Water Treatment Applications

While still under investigation, initial studies suggest that (EtCp)₂Mg may have applications in water treatment technologies. The specific mechanisms and effectiveness require further research to understand its role fully within this context.

Comparison with Similar Compounds

Bis(cyclopentadienyl)magnesium (MgCp₂, Magnesocene)

  • Molecular weight : 154.49 g/mol .
  • Physical state : White to light-pink crystalline solid .
  • Thermal properties : Sublimes at 160°C (0.1 mmHg) .
  • Applications : Used in GaN p-doping and as a precursor for magnesium-based thin films .

Key Differences :

  • MgCp₂ is less volatile than Mg(CpEt)₂ due to the absence of alkyl substituents, limiting its use in low-temperature ALD processes.
  • Mg(CpEt)₂ exhibits better solubility in organic solvents, facilitating handling in liquid-phase applications .

Bis(pentamethylcyclopentadienyl)magnesium ((Me₅Cp)₂Mg)

  • Hazard profile : Classified as UN 3391 (flammable solid, packing group I), more hazardous than Mg(CpEt)₂ .
  • Applications: Limited data, but methyl groups may enhance thermal stability for high-temperature processes.

Key Differences :

Bis(n-propylcyclopentadienyl)magnesium (Mg(CpPr)₂)

  • Molecular weight : 238.65 g/mol .
  • Physical state : Crystalline solid or liquid (density: 0.935–0.94 g/mL) .
  • Applications : Emerging precursor for ALD, though less studied than Mg(CpEt)₂.

Key Differences :

  • The n-propyl group increases molecular weight and may reduce volatility compared to Mg(CpEt)₂, affecting deposition efficiency.

Comparative Data Table

Compound Molecular Weight (g/mol) Physical State ALD Growth Rate (Å/cycle) Key Applications
Mg(CpEt)₂ 210.6 Liquid 0.3–0.6 (MgF₂) UV coatings, battery SEI layers
MgCp₂ 154.49 Solid Not reported GaN doping, magnesocene synthesis
(Me₅Cp)₂Mg ~300 Solid N/A High-temperature processes
Mg(CpPr)₂ 238.65 Crystalline N/A Experimental ALD applications

Performance in Thin-Film Deposition

  • Mg(CpEt)₂ : Demonstrates moderate growth rates (0.3–0.6 Å/cycle) for MgF₂ films at 100–250°C, with minimal carbon/oxygen impurities (0.5 at.%) .
  • MgCp₂ : Requires higher sublimation temperatures, making it less practical for industrial ALD. Purity exceeds 99.9%, but impurity profiles in films are less documented .

Biological Activity

Bis(ethylcyclopentadienyl)magnesium, with the formula Mg(C₅H₄C₂H₅)₂, is an organomagnesium compound that has gained attention for its applications in materials science and organic synthesis. This compound exhibits unique properties due to its metallocene structure, which consists of magnesium coordinated with two ethyl-substituted cyclopentadienyl ligands. While much of the research surrounding this compound focuses on its utility in industrial applications, there is a growing interest in its biological activity and safety profile.

  • Molecular Formula : C₁₄H₁₈Mg
  • Molecular Weight : 210.6 g/mol
  • Appearance : Colorless to yellow liquid
  • Reactivity : Highly sensitive to air and moisture; classified as pyrophoric and flammable .

Biological Activity Overview

Research on the biological activity of this compound is limited, primarily focusing on its toxicological aspects rather than pharmacological effects. The compound's reactivity with moisture and potential to release harmful gases upon contact with water raises concerns regarding its safety in biological contexts.

Toxicological Studies

  • Skin and Eye Irritation : Contact with this compound can cause severe burns. Immediate washing with water is recommended in case of contact .
  • Inhalation Risks : Inhalation may lead to respiratory issues due to its reactive nature and potential for releasing flammable gases.

Applications in Research

Despite concerns regarding toxicity, this compound has shown promise in various research applications:

  • Thin Film Deposition : It serves as a precursor in atomic layer deposition (ALD) processes for creating magnesium oxide (MgO) thin films. Studies have demonstrated that it can effectively deposit MgO at varying temperatures, influencing the film's electrical characteristics and structural properties .
  • Nanoparticle Synthesis : The compound has been utilized in synthesizing magnesium fluoride nanoparticles, which have shown potential for enhancing radiation dose effects in cancer treatments .

Case Studies

  • Atomic Layer Deposition of MgO :
    • A study investigated the growth mechanism of MgO thin films using this compound as a precursor. It was found that the growth behavior varied significantly based on substrate temperature and oxygen source, indicating complex interactions during film formation .
  • Nanoparticle Interaction Studies :
    • Research involving this compound focused on its interaction with hydroxyl groups during deposition processes. This led to self-limiting reactions crucial for precise film growth, highlighting its role in advanced material development.

Summary Table of Key Findings

Aspect Details
Molecular FormulaC₁₄H₁₈Mg
ToxicityCauses severe skin/eye burns; inhalation risks
ApplicationsPrecursor for MgO thin films; nanoparticle synthesis
Notable ResearchALD processes demonstrating unique growth mechanisms
Safety PrecautionsHandle under inert conditions; use personal protective equipment

Q & A

Q. Q1. What are the standard synthetic protocols for preparing Bis(ethylcyclopentadienyl)magnesium, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via salt metathesis between MgCl₂ and sodium ethylcyclopentadienide (Na[C₅H₄Et]) in anhydrous tetrahydrofuran (THF) under inert conditions . Key factors include:

  • Temperature control : Reactions at −78°C minimize side reactions (e.g., ligand redistribution).
  • Stoichiometry : A 1:2 molar ratio of MgCl₂ to Na[C₅H₄Et] ensures optimal yield.
  • Purification : Sublimation under vacuum (10⁻³ Torr) at 120–150°C removes residual THF and sodium chloride. Purity (>98%) is confirmed via NMR and elemental analysis .

Q. Q2. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Ethylcyclopentadienyl protons resonate at δ 4.5–5.2 ppm (C₅H₄ ring) and δ 1.2–1.5 ppm (CH₂CH₃), with splitting patterns confirming ligand symmetry .
  • X-ray crystallography : Single-crystal studies reveal a bent metallocene structure with Mg–C bond lengths of ~2.3 Å and Cp(centroid)-Mg-Cp angles of ~140° .
  • Elemental analysis : Carbon/magnesium ratios validate stoichiometry (theoretical: C 70.1%, Mg 8.2%) .

Q. Q3. How should researchers handle air- and moisture-sensitive properties of this compound in experimental workflows?

Use a Schlenk line or glovebox for synthesis and storage. Solutions in THF or toluene should be degassed and stored under argon. Reactivity with protic solvents (e.g., H₂O, alcohols) necessitates rigorous drying of glassware and solvents .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the ethyl substituent influence the reactivity of this compound compared to unsubstituted derivatives (e.g., MgCp₂)?

The ethyl group increases steric bulk, reducing Lewis acidity and slowing ligand-exchange reactions. Computational studies (DFT) show a 15–20 kJ/mol higher activation energy for THF dissociation compared to MgCp₂. This impacts catalytic applications, such as slower initiation in polymerization reactions . Contrastingly, the electron-donating ethyl group stabilizes the Mg center, as evidenced by red-shifted UV-vis absorption bands (~15 nm shift vs. MgCp₂) .

Q. Q5. What strategies resolve contradictions in reported catalytic activity for ethylene oligomerization?

Discrepancies in turnover frequencies (TOFs) often arise from:

  • Impurity effects : Residual Na⁺ or Cl⁻ (from synthesis) can poison active sites. ICP-MS analysis of catalyst batches is critical .
  • Solvent polarity : Nonpolar solvents (e.g., hexane) favor ethylene insertion over β-hydride elimination, increasing oligomer selectivity. TOFs in hexane vs. THF differ by ~50% .
  • Temperature gradients : Exothermic reactions require precise control; inconsistent heating/cooling rates lead to variable product distributions .

Q. Q6. How can computational modeling (e.g., DFT, MD) guide the design of derivatives for targeted applications like chemical vapor deposition (CVD)?

  • DFT : Predict decomposition pathways by calculating bond dissociation energies (BDEs). For example, Mg–C BDEs in this compound (~180 kJ/mol) suggest thermal stability up to 300°C, aligning with CVD conditions .
  • Molecular dynamics (MD) : Simulate precursor adsorption on substrates (e.g., GaN). Ethyl groups enhance surface mobility, reducing defect density in thin films .

Q. Q7. What methodologies address challenges in quantifying trace decomposition products during thermal analysis?

  • TGA-MS coupling : Monitor mass loss (TGA) while identifying volatile byproducts (e.g., cyclopentadiene, ethylene) via mass spectrometry.
  • In situ IR spectroscopy : Detect Mg–H or Mg–O species formed during decomposition .
  • Control experiments : Compare decomposition profiles under inert (Ar) vs. reactive (O₂) atmospheres to isolate oxidation pathways .

Methodological Best Practices

Q. Q8. How to design reproducible experiments for studying ligand-exchange kinetics?

  • Pseudo-first-order conditions : Use a 10:1 excess of incoming ligand (e.g., PMe₃) to ensure linearity in rate plots.
  • Stopped-flow NMR : Capture fast exchange events (t₁/₂ < 1 s) at low temperatures (−40°C) .
  • Internal standards : Add ferrocene (Cp₂Fe) to NMR samples for quantitative integration .

Q. Q9. What statistical approaches are recommended for analyzing batch-to-batch variability in catalytic performance?

  • ANOVA : Compare TOFs across 3–5 independent syntheses to identify systematic errors.
  • Principal component analysis (PCA) : Correlate impurity profiles (e.g., Na⁺, Cl⁻) with activity data .

Q. Q10. How to validate the absence of unintended coordination modes (e.g., η³ vs. η⁵ Cp binding) in structural studies?

  • Vibrational spectroscopy : IR peaks at 800–820 cm⁻¹ confirm η⁵ coordination. η³ binding shifts these peaks to 750–770 cm⁻¹ .
  • Magnetic susceptibility : Paramagnetic impurities (e.g., Mg⁺) indicate partial ligand dissociation, detectable via SQUID measurements .

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